Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate

Description

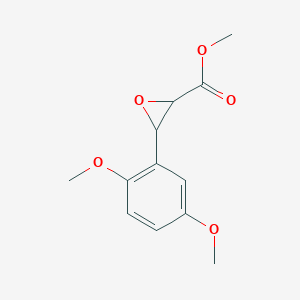

Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate is a substituted oxirane (epoxide) derivative featuring a 2,5-dimethoxyphenyl group attached to the oxirane ring. Its molecular formula is C₁₂H₁₄O₅ (molecular weight: 238.24 g/mol), with the oxirane ring contributing to its stereochemical complexity. The compound’s structure includes two methoxy (-OCH₃) substituents at the 2- and 5-positions of the phenyl ring, which influence its electronic and steric properties.

Properties

CAS No. |

33567-56-5 |

|---|---|

Molecular Formula |

C12H14O5 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate |

InChI |

InChI=1S/C12H14O5/c1-14-7-4-5-9(15-2)8(6-7)10-11(17-10)12(13)16-3/h4-6,10-11H,1-3H3 |

InChI Key |

GIQJKWXPCPWCNX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2C(O2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Epoxidation of 2,5-Dimethoxyphenyl Derivatives

One of the most straightforward approaches involves the epoxidation of an alkene precursor derived from 2,5-dimethoxyphenyl compounds. This method typically employs peracids as oxidizing agents to convert alkenes into epoxides.

- Starting Material: An alkene bearing the 2,5-dimethoxyphenyl group, such as a styrene derivative.

- Oxidant: m-Chloroperbenzoic acid (m-CPBA) is widely used due to its efficiency and selectivity.

- Reaction Conditions: The reaction is performed in dichloromethane at low temperatures (0–5°C) to control reactivity and prevent side reactions.

- Process:

- Dissolve the alkene in dichloromethane.

- Cool the mixture to 0–5°C.

- Add m-CPBA dropwise over 20 minutes.

- Stir for an additional 20 minutes at the same temperature.

- Wash the organic layer with sodium carbonate solution to remove residual acids.

- Dry over sodium sulfate and evaporate the solvent.

- Purify via column chromatography (e.g., silica gel, n-hexane/ethyl acetate 9:1).

Research Reference:

This method is detailed in the synthesis of related epoxides, such as 2-(3,4-dimethoxyphenyl)-3-methyloxirane, where similar conditions are employed.

Multi-step Synthesis via Aldehyde and Ester Intermediates

Another prominent method involves the condensation of aldehyde derivatives with methyl chloroacetate, followed by cyclization to form the epoxide ring.

- Preparation of the Intermediate:

- Sodium metal (62 g) is dissolved in dry methanol (900 mL) at low temperature (~−10°C).

- Veratraldehyde (1.8 mol) and methyl chloroacetate (293 g) are added dropwise over 3 hours with vigorous stirring.

- The mixture is stirred at −5°C for 2 hours, then at room temperature for an additional 3 hours.

- Cyclization to Epoxide:

- The reaction mixture is poured into a water-ice-acetic acid mixture, precipitating the desired product.

- The precipitate is filtered, washed, and recrystallized from methanol to obtain pure methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate.

Research Reference:

This method is described in recent synthetic studies where the use of sodium in methanol facilitates the formation of the epoxide ring via nucleophilic attack and subsequent cyclization.

Research Reference:

US4621150A patent discusses catalyst-mediated isomerization, which could be adapted for related epoxide compounds.

Summary Table of Preparation Methods

Concluding Remarks

The synthesis of this compound predominantly relies on epoxidation of suitable phenyl derivatives, with m-chloroperbenzoic acid being the reagent of choice for its efficiency and selectivity. Alternative methods involving multi-step reactions starting from aldehyde and ester intermediates provide a viable route, especially for larger scale synthesis. While catalytic isomerization techniques offer potential, they are less commonly employed for this specific compound.

The choice of method depends on factors such as desired yield, purity, scalability, and available starting materials. Further research into optimizing these protocols could enhance efficiency and environmental compatibility, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring in the presence of a catalyst or under basic conditions.

Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 238.24 g/mol. It is a carboxylic acid derivative featuring an oxirane (epoxide) ring, a three-membered cyclic ether, and a carboxylate functional group. The two methoxy groups on the phenyl ring can potentially enhance its chemical reactivity and biological activity.

Scientific Research Applications

- Medicinal Chemistry The compound is used in creating new pharmaceutical drugs because it has anti-inflammatory and anticancer properties. The methoxy groups may enhance lipophilicity, which allows for better membrane penetration and bioavailability.

- Materials Science this compound is a valuable compound for scientific research and potential therapeutic applications.

- Enzyme Inhibition this compound's ability to inhibit specific enzymes can be investigated using kinetic assays to determine its efficacy and specificity against various biological targets.

Structural Similarity and Uniqueness

This compound shares structural similarities with other compounds, but its specific substitution pattern results in a unique reactivity profile.

Structural Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | Methoxy group at para position | Different reactivity due to substitution pattern |

| Methyl 3-(3-methoxyphenyl)oxirane-2-carboxylic acid | Methoxy group at meta position | Variations in biological activity due to positioning |

| 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane | Additional methoxy group on phenyl ring | Enhanced solubility and potential bioactivity |

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate involves the reactivity of the epoxide ring. The ring-opening reactions are typically catalyzed by acids or bases, leading to the formation of various products. The compound can interact with nucleophiles, resulting in the formation of new bonds and the generation of functionalized molecules. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 3-(4-Methoxyphenyl)oxirane-2-carboxylate

Molecular Formula : C₁₁H₁₂O₄

Molecular Weight : 208.21 g/mol

CAS RN : 96125-49-4

Key Differences:

- Substituent Position : The 4-methoxyphenyl group lacks the second methoxy substituent present in the 2,5-dimethoxy analog. This reduces steric hindrance and alters electronic effects (e.g., resonance stabilization).

- Physicochemical Properties : The absence of the 2-methoxy group likely increases solubility in polar solvents compared to the 2,5-dimethoxy derivative.

- Stereochemistry : Both compounds exhibit stereoisomerism due to the oxirane ring, but the substitution pattern may influence diastereoselectivity in synthesis or biological interactions.

Research Findings:

- The 4-methoxy analog is commercially available, with updated supplier listings noted in chemical databases .

Methyl (2R,3S)-3-Phenyloxirane-2-carboxylate

Molecular Formula : C₁₀H₁₀O₃

Molecular Weight : 178.19 g/mol

CAS RN : 19190-80-8

Key Differences:

- Substituent Simplicity : The phenyl group lacks methoxy substituents entirely, resulting in lower molecular weight and reduced electron-donating effects.

- Reactivity : The absence of methoxy groups may render this compound less reactive in electrophilic aromatic substitution but more stable under acidic conditions.

Research Findings:

NBOMe Series (e.g., 25I-NBOMe)

General Structure : Substituted phenethylamines with 2,5-dimethoxyphenyl and benzylamine moieties.

Example : 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) .

Key Differences:

- Backbone Structure : Unlike the oxirane carboxylate, NBOMe compounds are phenethylamines with a primary amine functional group.

- Biological Activity: NBOMe derivatives are potent serotonin receptor agonists, classified as controlled substances due to hallucinogenic effects .

Research Implications:

- However, the oxirane’s epoxide functionality may confer distinct reactivity or biological inertness.

Data Table: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS RN |

|---|---|---|---|---|

| Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate | C₁₂H₁₄O₅ | 238.24 | 2,5-dimethoxyphenyl | Not provided |

| Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | C₁₁H₁₂O₄ | 208.21 | 4-methoxyphenyl | 96125-49-4 |

| Methyl (2R,3S)-3-phenyloxirane-2-carboxylate | C₁₀H₁₀O₃ | 178.19 | Phenyl | 19190-80-8 |

| 25I-NBOMe | C₁₈H₂₁INO₃ | 426.27 | 2,5-dimethoxyphenyl, 4-iodo | 919797-23-8 |

Critical Analysis of Substituent Effects

- Steric Effects : The 2-methoxy group introduces steric hindrance near the oxirane ring, which may influence reaction kinetics or binding interactions.

- Biological Relevance : While NBOMe compounds are psychoactive, the oxirane carboxylate’s epoxide group and ester functionality likely render it biologically distinct, though structural parallels warrant further pharmacological screening.

Biological Activity

Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an oxirane ring, which is known for its reactivity and biological significance. The synthesis typically involves the reaction of 2,5-dimethoxybenzaldehyde with methyl chloroacetate in the presence of sodium methoxide as a base. The reaction conditions include low temperatures to ensure selectivity and yield:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound was tested on lung and colon cancer cells, revealing IC50 values below 100 µM, which indicates effective inhibition of cell growth at relatively low concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| Lung Cancer Cells | < 100 |

| Colon Cancer Cells | < 100 |

The proposed mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies suggest that the compound may modulate key signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to influence the expression levels of proteins involved in apoptosis regulation and cell cycle progression.

Study 1: Cytotoxic Activity

In a recent publication, researchers prepared five derivatives of oxirane-2-carboxylates and evaluated their cytotoxic effects. The results demonstrated that these compounds significantly inhibited the proliferation of cancer cells, further supporting the anticancer potential of this compound .

Study 2: Molecular Modeling

Molecular modeling studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with proteins involved in cancer pathways, suggesting a rational basis for its observed biological activity .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-(2,5-dimethoxyphenyl)oxirane-2-carboxylate?

The synthesis of this compound involves epoxidation or cyclization strategies, often using semi-empirical quantum-chemical (AM1) methods to optimize reaction pathways. For example, substituted oxiranes can be synthesized via condensation of aldehydes with methyl acrylate derivatives under catalytic conditions. Piperidine is a common catalyst for such reactions, and reflux in absolute ethanol or methanol is typical. Recrystallization from methanol is a standard purification step, yielding high-purity crystals .

Q. How is the compound characterized structurally and spectroscopically?

Key techniques include:

- NMR spectroscopy : Proton environments (e.g., methoxy groups at δ ~3.7 ppm, oxirane protons at δ ~4.4–5.4 ppm) and coupling constants (e.g., J = 9 Hz for diastereotopic protons) confirm stereochemistry .

- IR spectroscopy : Peaks at ~1730 cm⁻¹ indicate ester carbonyl groups .

- X-ray crystallography : Resolves absolute configuration, as demonstrated in analogous compounds like ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .

Q. What are the thermodynamic considerations for its synthesis?

Quantum-chemical calculations (AM1) reveal that the reaction is endothermic for the 2,5-dimethoxyphenyl variant, requiring precise control of temperature, pressure, and pH. Activation energy barriers are high, necessitating prolonged reflux (e.g., 18–22 hours) and catalytic acceleration .

Advanced Research Questions

Q. How do computational methods (e.g., AM1, DFT) guide reaction optimization?

Semi-empirical AM1 calculations predict geometries, activation energies, and thermodynamic parameters (e.g., exothermicity for tert-butyl derivatives vs. endothermicity for dimethoxy variants). DFT studies on analogous compounds validate electronic transitions and steric effects, aiding in selecting substituents to stabilize intermediates .

Q. How can contradictory data on reaction yields or purity be resolved?

Discrepancies often arise from:

- Catalyst choice : Piperidine vs. other bases (e.g., triethylamine) alter reaction rates and byproduct formation .

- Purification methods : Recrystallization solvents (methanol vs. benzene) affect crystal lattice stability and purity. For example, methanol yields white crystals (85% purity), while benzene may retain hydroquinone impurities .

- Substituent effects : Electron-donating groups (e.g., 2,5-dimethoxy) vs. electron-withdrawing groups (e.g., nitro) modulate reaction thermodynamics and product stability .

Q. What pharmacological models are suitable for studying its bioactivity?

While direct data is limited, structurally related compounds (e.g., thalidomide analogs with dimethoxyphenyl groups) are evaluated using:

- Uterine contraction assays : Inhibition of prostaglandin-F2α-induced contractions in pregnant rat models .

- Phosphodiesterase-4 (PDE-4) inhibition : Measured via cAMP modulation in inflammatory pathways .

- Docking studies : Computational models predict interactions with PDE-4 or serotonin receptors, given structural similarities to NBOMe derivatives .

Q. How do structural modifications impact reactivity or bioactivity?

- Electron-donating substituents (e.g., methoxy groups at 2,5-positions) increase oxirane ring stability but may reduce electrophilicity.

- Steric hindrance : Bulky substituents (e.g., tert-butyl) favor exothermic pathways but complicate crystallization .

- Bioactivity : Substitution patterns (e.g., nitro or amino groups) in analogs correlate with PDE-4 inhibitory potency, as seen in methyl 3-(4-nitrophthalimido)-3-(3,4-dimethoxyphenyl)-propanoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.